Thorium nitrate hydrate

Description

Chemical Composition and Structure Thorium nitrate hydrate (Th(NO₃)₄·xH₂O) is a hydrated salt of thorium in the +4 oxidation state. Its molecular weight varies depending on the degree of hydration, with common forms including tetrahydrate (Th(NO₃)₄·4H₂O) and pentahydrate (Th(NO₃)₄·5H₂O) . The compound is highly hygroscopic and typically appears as white crystalline solids. Crystallization conditions (e.g., nitric acid concentration, temperature) determine the hydration state, though some reported hydrates, such as the hexahydrate, are likely basic salts (e.g., Th₆O₄(OH)₄(NO₃)₄·10H₂O) rather than true hydrates .

Synthesis and Stability Industrial production involves dissolving thorium carbonate in nitric acid, followed by solvent extraction to achieve nuclear-grade purity . Hydrolysis occurs in dilute solutions, forming basic nitrates like Th₂(OH)₂(NO₃)₆·8H₂O, which exhibit unique coordination geometries (e.g., 11-coordinate thorium centers) . The compound decomposes at ~500°C and is soluble in water (191 g/100 g at 20°C) .

Properties

Molecular Formula |

H2N4O13Th |

|---|---|

Molecular Weight |

498.07 g/mol |

IUPAC Name |

thorium(4+);tetranitrate;hydrate |

InChI |

InChI=1S/4NO3.H2O.Th/c4*2-1(3)4;;/h;;;;1H2;/q4*-1;;+4 |

InChI Key |

PRFFJYANKYMDRN-UHFFFAOYSA-N |

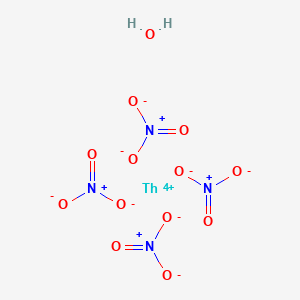

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Th+4] |

Origin of Product |

United States |

Preparation Methods

Phase Behavior and Hydrate Stability

Thorium nitrate exhibits polymorphism, but only the pentahydrate and tetrahydrate are thermodynamically stable at 25°C. Earlier reports of dodecahydrates or hexahydrates were disproven through X-ray diffraction and recrystallization experiments, which confirmed that prolonged exposure to humid environments or impure starting materials led to misidentification.

Table 1: Stable Thorium Nitrate Hydrates and Crystallization Conditions

| Hydrate Form | Nitric Acid Concentration (wt%) | Temperature (°C) | Stability Region |

|---|---|---|---|

| Pentahydrate | 40–60 | 25 | Broad |

| Tetrahydrate | 60–80 | 25 | Narrow |

Crystallization begins by dissolving thorium oxide (ThO₂) or hydroxide (Th(OH)₄) in concentrated nitric acid. For example:

The solution is then evaporated under controlled humidity to prevent premature dehydration. At nitric acid concentrations below 60 wt%, the pentahydrate crystallizes as translucent prisms, while higher acidities yield the tetrahydrate.

Industrial-Scale Production and Dehydration

Industrial methods prioritize continuous processing to maximize yield and purity. While direct descriptions of thorium nitrate hydrate production are scarce, analogous techniques for calcium nitrate dehydration offer insights.

Rotary Kiln Dehydration

A multi-zone rotary kiln achieves stepwise dehydration by gradually increasing temperatures from 25°C to 500°C. The hydrate is fed into the kiln, where:

-

Liquefaction Zone (25–50°C): The hydrate melts into a viscous liquid.

-

Dehydration Zone (50–260°C): Sequential water removal occurs, with the melt solidifying into an amorphous intermediate.

-

Anhydrous Formation Zone (260–500°C): Residual water is expelled, yielding anhydrous Th(NO₃)₄.

Table 2: Rotary Kiln Parameters for Hydrate Processing

| Parameter | Range |

|---|---|

| Throughput | 0.1–1000 kg/h |

| Inclination | 0–7° |

| Residence Time | 2–6 h |

Countercurrent inert gas flow (N₂ or Ar) prevents rehydration, while mechanical scrapers mitigate salt adhesion to kiln walls.

Hydrate Stability and Phase Transitions

The pentahydrate-to-tetrahydrate transition occurs reversibly under humidity-controlled conditions. Key findings include:

-

Pentahydrate Stability: Dominates in solutions with ≤60 wt% HNO₃. Storage below 30°C prevents spontaneous dehydration.

-

Tetrahydrate Formation: Requires nitric acid concentrations ≥60 wt% and prolonged equilibration. Its narrower stability range necessitates precise humidity control during drying.

Phase purity is validated via thermogravimetric analysis (TGA), where mass loss correlates with water content:

For Th(NO₃)₄·5H₂O, a 14.3% mass loss occurs between 100–200°C.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Thorium nitrate hydrate undergoes various chemical reactions, including:

Oxidation: Thorium nitrate can act as an oxidizing agent due to the presence of nitrate ions.

Reduction: It can be reduced to thorium oxide (ThO₂) under certain conditions.

Substitution: Thorium nitrate can react with other compounds to form different thorium salts.

Common reagents used in these reactions include reducing agents like hydrogen gas and oxidizing agents like nitric acid. The major products formed from these reactions are typically thorium oxide and other thorium salts .

Scientific Research Applications

Chemical Properties and Preparation

Chemical Composition:

- Formula: Th(NO₃)₄·xH₂O (where x can be 4 or 5)

- Molar Mass: Approximately 552.13 g/mol for tetrahydrate

- Density: Approximately 4.4 g/cm³

Preparation Methods:

Thorium nitrate hydrate can be synthesized through the reaction of thorium hydroxide with nitric acid:This reaction yields different hydrates based on crystallization conditions, with the tetrahydrate being the most stable form at room temperature.

Nuclear Fuel Development

Thorium nitrate is a precursor for extracting thorium, which can be utilized as a nuclear fuel. Its potential advantages include:

- Abundance: Thorium is more abundant than uranium.

- Waste Management: It produces less long-lived radioactive waste compared to uranium-based fuels .

Catalysis

Thorium nitrate serves as a catalyst in various organic reactions, including:

- Friedel-Crafts Acylation: Used for introducing acyl groups into aromatic compounds.

- Alkylation Reactions: Facilitates the addition of alkyl groups to substrates .

Analytical Chemistry

In analytical chemistry, this compound is employed for:

- Precursor for Other Compounds: It is used to synthesize other thorium compounds.

- Radiochemical Analysis: Its radioactive properties make it suitable for specific radiochemical applications .

Medical Research

Thorium-228, derived from thorium nitrate, is explored in targeted alpha therapy for cancer treatment. This application leverages its radioactive properties to selectively target and destroy cancer cells while minimizing damage to surrounding healthy tissue.

Gas Mantles Production

Historically, thorium nitrate was extensively used in the production of gas mantles, which enhance the brightness of gas lamps through incandescence when heated .

Luminescent Materials

Thorium nitrate has been utilized in creating luminescent materials like thorium-activated calcium fluoride, which are essential in scintillation detectors used for radiation detection .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Nuclear Fuel Development | Precursor for thorium extraction | Abundant resource; lower radioactive waste |

| Catalysis | Catalyst in organic synthesis | Enhances reaction efficiency |

| Analytical Chemistry | Precursor and radiochemical analysis | Useful in various analytical techniques |

| Medical Research | Targeted alpha therapy using Thorium-228 | Selective targeting of cancer cells |

| Industrial Production | Gas mantles and luminescent materials | Increased brightness and radiation detection |

Case Study 1: Thorium-Based Nuclear Fuel

A study conducted on thorium-based nuclear reactors indicated that using thorium nitrate could significantly improve fuel efficiency while reducing the generation of long-lived waste products. The research highlighted the feasibility of transitioning from uranium to thorium-based systems in advanced reactor designs.

Case Study 2: Catalytic Reactions

Research published in Industrial & Engineering Chemistry demonstrated that thorium nitrate effectively catalyzed Friedel-Crafts reactions under mild conditions, leading to higher yields compared to traditional catalysts. This study emphasized the compound's utility in green chemistry by reducing reaction times and energy consumption.

Mechanism of Action

The mechanism of action of thorium nitrate hydrate involves its ability to release thorium ions (Th⁴⁺) and nitrate ions (NO₃⁻) in solution. These ions can interact with various molecular targets, leading to chemical reactions that produce desired products. The radioactive properties of thorium also contribute to its effects, particularly in medical applications where it can induce damage to cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thorium nitrate hydrate belongs to the broader class of hydrated metal nitrates. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparison of Hydrated Metal Nitrates

Key Observations:

Hydration and Stability: Thorium nitrate forms fewer stable hydrates (tetra- and pentahydrate) compared to uranyl nitrate (hexahydrate) or zinc nitrate (hexahydrate). Its tendency to hydrolyze into basic salts under neutral conditions distinguishes it from rare-earth nitrates (e.g., Lu(NO₃)₃), which remain stable in aqueous solutions .

Radioactivity and Safety: Thorium and uranyl nitrates are radioactive (α- and γ-emitters, respectively), necessitating stringent handling protocols (e.g., respirators, impermeable gloves) .

Thermal Behavior: Thorium nitrate decomposes at high temperatures (~500°C), whereas rare-earth nitrates (e.g., Tb(NO₃)₃) melt above 300°C without decomposition . Uranyl nitrate’s low melting point (60–70°C) makes it suitable for low-temperature nuclear fuel processing .

Critical Analysis of Contradictions and Uncertainties

- Hydration States: While suppliers often list thorium nitrate hexahydrate, crystallographic studies confirm that only tetra- and pentahydrates are true hydrates. The "hexahydrate" is likely Th₆O₄(OH)₄(NO₃)₄·10H₂O, a basic nitrate .

- Solubility Data : Discrepancies exist in reported solubility values. For example, cites 191 g/100 g at 20°C, while older sources (e.g., LAN05) report slightly lower values .

Q & A

Basic Research Questions

Q. How can researchers safely handle thorium nitrate hydrate in laboratory settings?

- Methodological Answer :

- Containment : Use fume hoods with adequate airflow to maintain airborne concentrations below workplace exposure limits (OELs) .

- Personal Protective Equipment (PPE) : Wear impermeable gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved respirators) is required if technical controls fail to limit exposure .

- Hygiene : Avoid eating/drinking in labs, wash hands after handling, and decontaminate clothing before reuse .

- Emergency Protocols : For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15 minutes. Consult poison control or medical professionals immediately .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Molecular Formula : Varies by hydrate form (e.g., Th(NO₃)₄·4H₂O for tetrahydrate, molecular weight 552.12) .

- Solubility : High solubility in water (186 g/100g at 0°C) but decomposes at 500°C .

- Hygroscopicity : Requires storage in airtight containers to prevent moisture absorption .

- Radioactivity : Naturally contains thorium-232 (²³²Th), necessitating radiation monitoring during handling .

Q. How can researchers synthesize and characterize different hydrates of thorium nitrate?

- Methodological Answer :

- Synthesis : React thorium hydroxide (Th(OH)₄) with nitric acid under controlled conditions. Tetrahydrate forms in concentrated solutions, while pentahydrate crystallizes from dilute nitric acid .

- Characterization : Use X-ray crystallography to confirm structures. For example, Th₂(OH)₂(NO₃)₆·8H₂O has a monoclinic unit cell (β=97°, a=9.08 Å) with 11-coordinate thorium atoms .

- Purity Analysis : Employ thermal gravimetric analysis (TGA) to distinguish between tetrahydrate (stable) and "hexahydrate" (likely a basic salt) .

Advanced Research Questions

Q. How can this compound be utilized in radiopharmaceutical applications, such as isolating ²¹²Pb?

- Methodological Answer :

- Extraction : Dissolve this compound in 1M HNO₃ (1 mol/L Th concentration). Use Pb-Spec™ resin (DtBu-CH18C6 crown ether) for chromatographic separation of ²¹²Pb, achieving ~54% yield .

- Validation : Label peptides (e.g., DOTATATE, PSMA-617) with ²¹²Pb and assess radiochemical purity (>88% via HPLC or TLC) .

- Safety : Monitor radiation levels (e.g., 386 kBq/L in solution) and adhere to ALARA principles .

Q. What strategies resolve contradictions in reported hydrate stoichiometries (e.g., tetrahydrate vs. hexahydrate)?

- Methodological Answer :

- Replicate Synthesis : Crystallize under varying nitric acid concentrations. Neutral solutions yield Th₆O₁₀(NO₃)₄·10H₂O, often misidentified as a hexahydrate .

- Spectroscopic Analysis : Use infrared (IR) and Raman spectroscopy to detect hydroxyl and nitrate vibrations. Basic salts show distinct O-H stretching (~3400 cm⁻¹) compared to pure hydrates .

- Crystallographic Verification : Compare unit cell parameters with literature (e.g., tetrahydrate: Th(NO₃)₄·4H₂O vs. Th₂(OH)₂(NO₃)₆·8H₂O) .

Q. How do environmental factors (temperature, pH) influence the stability of this compound solutions?

- Methodological Answer :

- Hydrolysis Studies : Monitor pH-dependent hydrolysis using UV-Vis spectroscopy. At pH >3, Th⁴+ hydrolyzes to Th(OH)³⁺ or polynuclear species .

- Thermal Stability : Conduct TGA-DSC to identify decomposition steps (e.g., dehydration at 100–200°C, nitrate loss at 300–500°C) .

- Long-Term Storage : Store solutions in 1–2M HNO₃ to suppress hydrolysis and precipitation .

Q. What advanced techniques are suitable for analyzing thorium coordination complexes derived from nitrate hydrates?

- Methodological Answer :

- EXAFS/XANES : Probe thorium’s local coordination environment (e.g., bond distances to O/N in nitrate/water ligands) .

- Single-Crystal XRD : Resolve structures of hexanitratothorates (e.g., MgTh(NO₃)₆·8H₂O, monoclinic symmetry) .

- Magnetic Susceptibility : Paramagnetic behavior in hydrates (e.g., Th(NO₃)₄·4H₂O) correlates with unpaired electrons in Th⁴+ .

Contradictions and Validation

- Hydrate Stoichiometry : Claims of "hexahydrate" (e.g., Th(NO₃)₄·6H₂O) conflict with crystallographic data showing basic salts like Th₆O₁₀(NO₃)₄·10H₂O . Researchers must validate hydrate identity via TGA and XRD.

- Toxicity Data : Limited chronic toxicity studies exist. Acute hazards (e.g., respiratory irritation) are well-documented, but long-term organ damage risks require further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.